(5S)-7,9-difluoro-2,2,4-trimethyl-5-[(1S,2R,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-yl]-1,5-dihydrochromeno[3,4-f]quinoline
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Overview
Description
(-)-7,9-difluoro-5-(6-methyl-7-oxa-bicyclo[4.1.0]hept-2-yl)-2,2,4-trimethyl 2,5-dihydro-(1H)-6-oxa-1-aza-chrysen: is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-7,9-difluoro-5-(6-methyl-7-oxa-bicyclo[4.1.0]hept-2-yl)-2,2,4-trimethyl 2,5-dihydro-(1H)-6-oxa-1-aza-chrysen typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by various functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis due to its unique bicyclic structure, which allows for the creation of complex molecules .
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as antiviral or anticancer agents.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers with specific properties.
Mechanism of Action
The mechanism by which (-)-7,9-difluoro-5-(6-methyl-7-oxa-bicyclo[4.1.0]hept-2-yl)-2,2,4-trimethyl 2,5-dihydro-(1H)-6-oxa-1-aza-chrysen exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often relate to the compound’s ability to form stable complexes with its targets, thereby altering their activity.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in asymmetric synthesis.
Cyclohexene oxide: A simpler epoxide used in various chemical reactions.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Used in the synthesis of silane derivatives.
Uniqueness: What sets (-)-7,9-difluoro-5-(6-methyl-7-oxa-bicyclo[4.1.0]hept-2-yl)-2,2,4-trimethyl 2,5-dihydro-(1H)-6-oxa-1-aza-chrysen apart is its combination of fluorine atoms and the bicyclic structure, which imparts unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C26H27F2NO2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(5S)-7,9-difluoro-2,2,4-trimethyl-5-[(1S,2R,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-yl]-1,5-dihydrochromeno[3,4-f]quinoline |
InChI |
InChI=1S/C26H27F2NO2/c1-13-12-25(2,3)29-19-8-7-15-17-10-14(27)11-18(28)22(17)30-23(21(15)20(13)19)16-6-5-9-26(4)24(16)31-26/h7-8,10-12,16,23-24,29H,5-6,9H2,1-4H3/t16-,23+,24+,26-/m1/s1 |
InChI Key |
ZQAXPAQOUWPHMI-PYTIWUIXSA-N |
Isomeric SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=C(C(=CC(=C4)F)F)O[C@H]3[C@H]5CCC[C@@]6([C@H]5O6)C)(C)C |
Canonical SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=C(C(=CC(=C4)F)F)OC3C5CCCC6(C5O6)C)(C)C |
Origin of Product |
United States |
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